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molecular formula C10H9ClN2O2 B8599885 2-(Carbmethoxy)methylamino-4-chlorobenzonitrile

2-(Carbmethoxy)methylamino-4-chlorobenzonitrile

Cat. No. B8599885
M. Wt: 224.64 g/mol
InChI Key: MRPKHZZHOLDUSS-UHFFFAOYSA-N
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Patent
US05189054

Procedure details

Dissolve 2-amino-4-chlorobenzonitrile (12.9 g, 85 mmol) in anhydrous dimethylformamide (15 mL). Add potassium carbonate (7.6 g, 90 mmol) and methyl bromoacetate (7.8 mL, 90 mmol) and stir at 70° C. for 5 days. Add additional methyl bromoacetate (78 mL, 90 mmol) and continue heating for 1 day. Dilute with ethyl acetate (300 mL), wash with water, separate the organic phase and dry (MgSO4). Evaporate the solvent in vacuo and purify by flash chromatography (25% ethyl acetate/hexane). Recrystallize (hexane) to give the title compound (7 g, 36%).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
78 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
36%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][C:19]([O:21][CH3:22])=[O:20]>CN(C)C=O.C(OCC)(=O)C>[C:19]([CH2:18][NH:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5])([O:21][CH3:22])=[O:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
NC1=C(C#N)C=CC(=C1)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.8 mL
Type
reactant
Smiles
BrCC(=O)OC
Step Three
Name
Quantity
78 mL
Type
reactant
Smiles
BrCC(=O)OC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
continue heating for 1 day
Duration
1 d
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
separate the organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
purify by flash chromatography (25% ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
Recrystallize (hexane)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)CNC1=C(C#N)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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